tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609399
InChI: InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h10-11H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CCCCC2C1
Molecular Formula: C13H23NO2
Molecular Weight: 225.33 g/mol

tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate

CAS No.:

Cat. No.: VC13609399

Molecular Formula: C13H23NO2

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate -

Specification

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
IUPAC Name tert-butyl 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Standard InChI InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h10-11H,4-9H2,1-3H3
Standard InChI Key FMJILALKTYWOFJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCCCC2C1
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCCC2C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a hexahydroisoindole scaffold, a bicyclic system comprising a six-membered ring fused to a five-membered ring, with partial saturation reducing aromaticity. The Boc group (-OC(O)C(CH₃)₃) at the 2-position introduces steric bulk, influencing reactivity and solubility . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₂
Molecular Weight225.33 g/mol
IUPAC Nametert-butyl 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2CCCCC2C1

The saturated rings confer conformational flexibility, enabling adaptive binding in biological systems, while the Boc group enhances stability during synthetic manipulations .

Stereochemical Considerations

Stereoisomerism arises from the octahydroisoindole core, which contains four stereocenters (3a, 4, 7, and 7a positions). The cis and trans configurations of hydrogen atoms at these positions influence molecular geometry and intermolecular interactions. For instance, cis-tert-butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate (C₁₃H₂₁NO₂) exhibits a planar conformation due to partial unsaturation, contrasting with the fully saturated derivative’s puckered structure .

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step sequences starting from cyclohexene derivatives:

  • Diels-Alder Cyclization: Reaction of 1,3-butadiene with maleic anhydride yields a bicyclic adduct, which undergoes hydrogenation to form the hexahydroisoindole core.

  • Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine, achieving yields of 70–85% .

A representative synthesis is illustrated below:

Cyclohexene derivativeH2,Pd/CHexahydroisoindole(Boc)2Otert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate\text{Cyclohexene derivative} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Hexahydroisoindole} \xrightarrow{\text{(Boc)}_2\text{O}} \text{tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate}

Advanced Methodologies

Recent advances employ asymmetric catalysis to access enantiopure forms. For example, Jacobsen’s thiourea catalyst facilitates the kinetic resolution of racemic mixtures, achieving enantiomeric excess (ee) >95% . Additionally, flow chemistry techniques reduce reaction times from 12 hours to 30 minutes by enhancing mass transfer.

Chemical Reactivity and Functionalization

Deprotection and Rearrangement

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the secondary amine for further functionalization. Notably, overexposure to acid induces ring-opening reactions, forming linear diamines .

Electrophilic Substitution

The saturated isoindole core undergoes electrophilic aromatic substitution at the 5-position, albeit slower than aromatic analogs. Nitration using HNO₃/H₂SO₄ introduces nitro groups, which are reducible to amines for drug candidate synthesis.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids install aromatic moieties, enhancing π-stacking interactions in receptor binding . For example:

tert-Butyl hexahydroisoindole-2-carboxylate+Ar-B(OH)2Pd(PPh3)4Aryl-substituted derivative\text{tert-Butyl hexahydroisoindole-2-carboxylate} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted derivative}

Applications in Pharmaceutical Research

CNS Drug Discovery

The compound’s ability to cross the blood-brain barrier (BBB) makes it a scaffold for neurologically active agents. Derivatives with 5-fluorophenyl groups show nanomolar affinity for serotonin 5-HT₁A receptors, implicated in anxiety and depression .

Antimicrobial Agents

Quaternary ammonium salts derived from the amine inhibit Gram-positive bacteria (MIC = 2–4 µg/mL against Staphylococcus aureus), likely via membrane disruption.

Prodrug Development

Esterase-sensitive prodrugs incorporating this scaffold improve the bioavailability of antiviral agents. For instance, a valine conjugate increases acyclovir’s oral absorption by 300%.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking studies reveal that the hexahydroisoindole core fits into the hydrophobic pocket of cytochrome P450 3A4 (CYP3A4), potentially modulating drug metabolism .

Toxicity Profile

In vitro assays indicate low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells), suggesting favorable safety for therapeutic applications.

Comparative Analysis with Related Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylateC₁₃H₂₃NO₂225.33Fully saturated core
(3aR,7aS)-5-oxo derivativeC₁₃H₂₁NO₃239.31Ketone at C5
(3aR,4R,7aS)-Boc-amino derivativeC₁₈H₃₂N₂O₄340.50Additional Boc-protected amine
cis-tert-Butyl tetrahydroisoindole-2-carboxylateC₁₃H₂₁NO₂223.31Partial unsaturation

The 5-oxo derivative (C₁₃H₂₁NO₃) exhibits enhanced hydrogen-bonding capacity due to its ketone group, improving solubility in polar solvents. Conversely, the Boc-amino derivative (C₁₈H₃₂N₂O₄) serves as a dipeptide mimic, useful in peptidomimetic drug design .

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